molecular formula C21H23FN4O B2761390 Dhodh-IN-9 CAS No. 1644156-41-1

Dhodh-IN-9

Cat. No.: B2761390
CAS No.: 1644156-41-1
M. Wt: 366.44
InChI Key: HNZNVWVVPQVTKE-UHFFFAOYSA-N
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Description

Dhodh-IN-9 is a small molecule inhibitor targeting dihydroorotate dehydrogenase (DHODH), an enzyme crucial in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the fourth step of pyrimidine nucleotide synthesis, converting dihydroorotate to orotate. This enzyme is essential for the proliferation of rapidly dividing cells, including cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhodh-IN-9 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity against DHODH.

    Purification: The final product is purified using chromatographic techniques to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield and minimize impurities.

    Scale-Up: The synthesis is scaled up using larger reactors and continuous flow techniques to produce this compound in bulk quantities.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dhodh-IN-9 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities.

Scientific Research Applications

Dhodh-IN-9 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of DHODH in pyrimidine biosynthesis and its inhibition.

    Biology: Employed in research to understand the metabolic pathways involving DHODH and its impact on cell proliferation.

    Medicine: Investigated as a potential therapeutic agent for treating cancers and autoimmune diseases by inhibiting DHODH activity.

    Industry: Utilized in the development of new drugs targeting DHODH for various diseases.

Mechanism of Action

Dhodh-IN-9 exerts its effects by inhibiting the activity of DHODH. The inhibition of DHODH leads to a depletion of intracellular pyrimidine pools, which is essential for DNA and RNA synthesis. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells . The molecular targets and pathways involved include:

    DHODH Enzyme: Direct inhibition of DHODH enzyme activity.

    Pyrimidine Biosynthesis Pathway: Disruption of the de novo pyrimidine biosynthesis pathway.

    Cell Cycle Regulation: Induction of cell cycle arrest and apoptosis through nucleotide starvation.

Comparison with Similar Compounds

Dhodh-IN-9 is compared with other DHODH inhibitors, highlighting its uniqueness:

    Brequinar: Another DHODH inhibitor with similar mechanisms but different chemical structure and potency.

    Leflunomide: A DHODH inhibitor used in the treatment of rheumatoid arthritis, with a different therapeutic profile.

    Teriflunomide: An active metabolite of leflunomide, used in the treatment of multiple sclerosis.

Uniqueness

This compound is unique due to its specific chemical structure, which provides a distinct binding affinity and inhibitory potency against DHODH. This makes it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

5-cyclopropyl-2-[4-[(2-fluorophenyl)methyl]-5-methyl-3-propan-2-yloxypyrazol-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O/c1-13(2)27-20-18(10-16-6-4-5-7-19(16)22)14(3)26(25-20)21-23-11-17(12-24-21)15-8-9-15/h4-7,11-13,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZNVWVVPQVTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=NC=C(C=N2)C3CC3)OC(C)C)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1644156-41-1
Record name 5-cyclopropyl-2-{4-[(2-fluorophenyl)methyl]-5-methyl-3-(propan-2-yloxy)-1H-pyrazol-1-yl}pyrimidine
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